3-(Aminomethyl)benzonitrile
Overview
Description
3-(Aminomethyl)benzonitrile is a chemical compound that has been studied for its potential applications in neuroimaging and medical diagnostics. It is related to compounds that exhibit affinity towards the serotonin transporter, which is a target for various neurological studies and potential treatments for disorders such as depression and anxiety.
Synthesis Analysis
The synthesis of 3-(Aminomethyl)benzonitrile and its analogues has been explored in several studies. An efficient and facile synthetic route has been reported for producing higher chemical yields of this compound. For instance, the synthesis of an F-18 fluorobenzyl analogue of DASB, which is a related compound, involved the production of p-[18F]fluorobenzyl iodide and its incorporation into the DASB precursor . Another study described a novel one-pot synthesis of 3-amino-1,2-benzisoxazoles from ortho substituted benzonitriles, which may involve a similar synthetic pathway .
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various methods, including crystallography. For example, the crystal structure of 4-(3-amino-4-morpholino-1H-indazole-1-carbonyl)benzonitrile, a compound with a similar functional group, was determined to belong to the monoclinic system, space group P21/c . This provides insight into the potential molecular geometry and electronic configuration of 3-(Aminomethyl)benzonitrile.
Chemical Reactions Analysis
3-(Aminomethyl)benzonitrile can undergo various chemical reactions, including the cyanation of aromatic C-H bonds. A study demonstrated the synthesis of 2-(alkylamino)benzonitriles through a rhodium-catalyzed cyanation using N-nitroso as a directing group . This indicates that 3-(Aminomethyl)benzonitrile could potentially be modified through similar reactions to create a variety of derivatives with different properties and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Aminomethyl)benzonitrile derivatives have been investigated, particularly in the context of dual fluorescence. For example, 4-(N,N-Dimethyl-amino)benzonitrile (DMABN) exhibits dual fluorescence, which has been attributed to an intramolecular charge-transfer (ICT) state. Studies have used advanced computational methods to analyze the excited state structures and interpret transient IR and Raman measurements . These findings can provide a deeper understanding of the photophysical behavior of 3-(Aminomethyl)benzonitrile and its potential use in optical applications.
Scientific Research Applications
Chemical Properties and Basicity
- The basicity of 3-(aminomethyl)benzonitrile, among other substituted benzonitriles, was studied using density functional theory (DFT). This research provides insights into the atomic and electronic energies of these compounds, relevant for understanding their chemical behavior and reactivity (Exner & Böhm, 2004).
Application in Corrosion Inhibition
- 3-(Aminomethyl)benzonitrile has been investigated as a potential corrosion inhibitor for mild steel in acidic environments. Experimental and computational studies, including Density Functional Theory (DFT) and molecular dynamics simulations, were used to understand its effectiveness (Chaouiki et al., 2018).
Synthesis of 3-Amino-1,2-Benzisoxazoles
- A novel one-pot synthesis method has been developed for producing 3-amino-1,2-benzisoxazoles from ortho-substituted benzonitriles, like 3-(aminomethyl)benzonitrile. This method involves a sequence of reactions leading to the formation of these heterocyclic compounds (Palermo, 1996).
Use in Dye Sensitized Solar Cells
- The role of benzonitrile-based electrolytes, including 3-(aminomethyl)benzonitrile, in improving the efficiency and stability of dye sensitized solar cells (DSSCs) has been demonstrated. The use of these compounds as electrolyte solvents contributes to long-term stability and satisfactory efficiency in solar cells (Latini et al., 2014).
Bioconjugate Chemistry Applications
- The compound 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile, a fluorobenzyl analogue of DASB, has been synthesized and its in vitro and in vivo properties investigated. These studies are crucial in the field of neuroimaging, specifically for visualizing the serotonin transporter (Garg et al., 2007).
Catalysis and C–CN Bond Formation
- Research into catalytic methodologies for cyanation reactions of C–H bonds, using compounds like 3-(aminomethyl)benzonitrile, has been extensive. This includes studies on cyano-group sources and their applications in organic synthesis and natural product scaffolds (Ping, Ding, & Peng, 2016).
Biotransformation by Soil Bacteria
- The biotransformation of compounds like 3-(aminomethyl)benzonitrile by soil bacteria such as Rhodococcus rhodochrous has been studied. This work contributes to our understanding of the environmental fate and microbial processing of such chemicals (Dadd et al., 2001).
Safety And Hazards
properties
IUPAC Name |
3-(aminomethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKPORAVEUOIRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146233 | |
Record name | Benzonitrile, 3-(aminomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)benzonitrile | |
CAS RN |
10406-24-3 | |
Record name | Benzonitrile, 3-(aminomethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406243 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzonitrile, 3-(aminomethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80146233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Aminomethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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